2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol
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Overview
Description
2-(5-Amino-1h,2’h-[3,3’-bipyrazol]-1-yl)ethan-1-ol is a compound that belongs to the class of bipyrazoles Bipyrazoles are heterocyclic compounds containing two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1h,2’h-[3,3’-bipyrazol]-1-yl)ethan-1-ol typically involves the formation of the bipyrazole core followed by functionalization. One common method involves the reaction of hydrazine derivatives with diketones to form the pyrazole rings. The amino group can be introduced through nucleophilic substitution or reduction of nitro groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactions and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1h,2’h-[3,3’-bipyrazol]-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Nitro derivatives can be reduced back to amino groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various substituted bipyrazoles, which can have different functional groups attached to the pyrazole rings.
Scientific Research Applications
2-(5-Amino-1h,2’h-[3,3’-bipyrazol]-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be used in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-1h,2’h-[3,3’-bipyrazol]-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound has similar structural features but different functional groups, leading to different chemical properties and applications.
4,4’,5,5’-tetranitro-2H,2’H-3,3’-bipyrazole: Another related compound with multiple nitro groups, used in high-energy materials.
Properties
Molecular Formula |
C8H11N5O |
---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-[5-amino-3-(1H-pyrazol-5-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C8H11N5O/c9-8-5-7(6-1-2-10-11-6)12-13(8)3-4-14/h1-2,5,14H,3-4,9H2,(H,10,11) |
InChI Key |
XSPLTUJCXFISDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=NN(C(=C2)N)CCO |
Origin of Product |
United States |
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